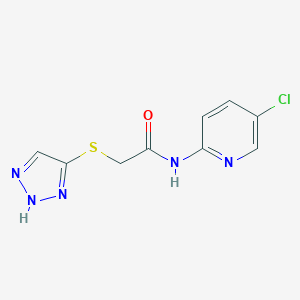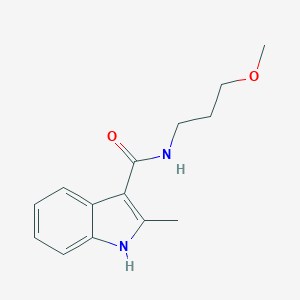
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been used extensively in scientific research.
Wirkmechanismus
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological and biochemical effects. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the release of neurotransmitters and other signaling molecules in the brain and other tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. It has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and highly selective agonist of the cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. It is also stable and easy to synthesize, making it readily available for research. However, this compound also has limitations, including potential toxicity and limited information on its long-term effects.
Zukünftige Richtungen
Future research on N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide could focus on its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and neuroprotective agent. Further studies could also investigate the long-term effects of this compound on the endocannabinoid system and its potential for abuse and addiction. Additionally, research could explore the development of novel synthetic cannabinoids with improved therapeutic profiles and reduced side effects.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, and has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy.
Eigenschaften
Molekularformel |
C14H18N2O2 |
|---|---|
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-10-13(14(17)15-8-5-9-18-2)11-6-3-4-7-12(11)16-10/h3-4,6-7,16H,5,8-9H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
ZZSAZXUBYPCZRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCCCOC |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)
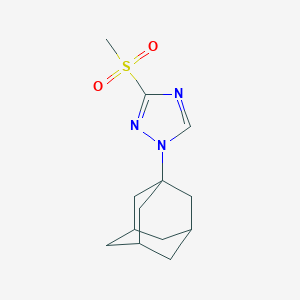
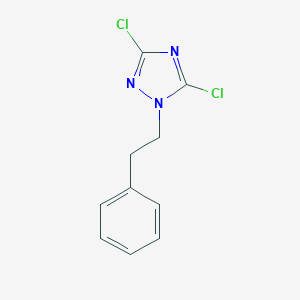
![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
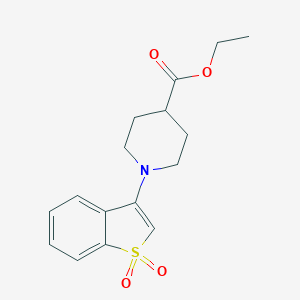
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)
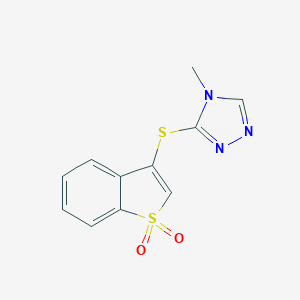
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)
